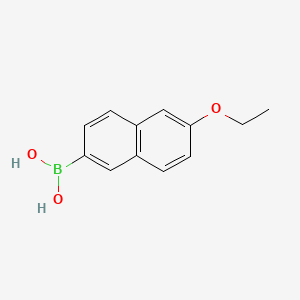

6-Ethoxy-2-naphthaleneboronic acid

Beschreibung

General Overview of Boronic Acid Derivatives in Organic Synthesis

Boronic acids, and their derivatives, are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. vt.eduwiley-vch.de These compounds are indispensable in modern organic synthesis, primarily due to their role in powerful carbon-carbon bond-forming reactions. sigmaaldrich.com The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the construction of complex organic molecules. sigmaaldrich.comwikipedia.org

The versatility of boronic acids stems from their ability to act as Lewis acids and form reversible covalent complexes with various functional groups. wikipedia.org They are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, making them highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. vt.educhemimpex.com Boronic acid derivatives, such as boronate esters, are often used to enhance stability and compatibility with other reagents. sigmaaldrich.com

The Significance of the Naphthalene (B1677914) Core in Chemical Scaffolds

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a prominent and versatile scaffold in medicinal chemistry and materials science. researchgate.netnih.gov This aromatic system is found in numerous bioactive natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. nih.govijpsjournal.com These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, among others. nih.govekb.eg

The rigid, planar structure of the naphthalene core provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and binding to biological targets. Furthermore, the lipophilic nature of naphthalene can enhance a molecule's ability to cross cell membranes. The presence of the naphthalene scaffold in several FDA-approved drugs, such as naproxen, duloxetine, and bedaquiline, underscores its importance in drug discovery and development. nih.govekb.eg

Specific Research Interest in 6-Ethoxy-2-naphthaleneboronic Acid

The specific research interest in this compound lies in the combination of the versatile boronic acid functionality with the privileged naphthalene scaffold. The ethoxy group at the 6-position of the naphthalene ring enhances the compound's solubility and can modulate its electronic properties and reactivity. chemimpex.com

This particular derivative is widely utilized as a building block in the synthesis of complex organic molecules. chemimpex.com Its applications span several key areas of research:

Organic Synthesis: It serves as a crucial intermediate in the construction of intricate molecular architectures. chemimpex.com

Cross-Coupling Reactions: It is a common reagent in Suzuki-Miyaura coupling reactions, which are fundamental for creating carbon-carbon bonds in materials science and pharmaceutical development. chemimpex.com

Medicinal Chemistry: Researchers are exploring its use in the development of new therapeutic agents, leveraging the combined properties of the boronic acid and the naphthalene core. chemimpex.com

Fluorescent Probes and Sensors: The naphthalene moiety's fluorescent properties make this compound a candidate for developing probes for biological imaging and sensing applications. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₃BO₃ |

| Molecular Weight | 216.04 g/mol |

| Melting Point | 255 °C (lit.) |

| Appearance | White to off-white crystalline powder |

| CAS Number | 352525-98-5 |

Table 1: Physicochemical Properties of this compound. chemimpex.comchemicalbook.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

(6-ethoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXXVGFSXYJGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405141 | |

| Record name | 6-Ethoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-98-5 | |

| Record name | 6-Ethoxynaphthalen-2-yl boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-6-naphthaleneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethoxy 2 Naphthaleneboronic Acid

Precursor Selection and Strategic Functionalization

Halogenated naphthalenes are common and versatile precursors for the synthesis of naphthaleneboronic acids. The carbon-halogen bond provides a reactive site for various metal-catalyzed cross-coupling reactions, including the Miyaura borylation. wikipedia.org For the synthesis of 6-ethoxy-2-naphthaleneboronic acid, a key starting material is a 2-halo-6-ethoxynaphthalene, such as 2-bromo-6-ethoxynaphthalene.

The general strategy involves the reaction of the halogenated naphthalene (B1677914) with a diboron (B99234) reagent in the presence of a palladium catalyst. wikipedia.org This approach is widely applicable for the synthesis of various arylboronic acids and their esters. The choice of halogen (iodide, bromide, or chloride) can influence the reaction conditions required, with iodides being the most reactive and chlorides often requiring more specialized catalytic systems. nih.govnih.govresearchgate.net

A common method for preparing naphthalene boronic acid derivatives involves a Grignard preparation. google.com This is achieved by the slow addition of the appropriate bromonaphthalene starting material to magnesium turnings in dry ether. google.com The resulting Grignard reagent is then reacted with a trialkylborate, such as trimethylborate or tri-n-butylborate, at low temperatures, followed by acidic workup to yield the desired boronic acid. google.com

The ethoxy group at the 6-position of the naphthalene ring plays a significant role beyond simply being a part of the final molecule's structure. As an electron-donating group, it increases the electron density of the naphthalene ring system, which can enhance its reactivity in certain reactions. chemimpex.com This electronic effect can influence the regioselectivity of the borylation reaction, helping to direct the incoming boron group.

In the context of dearomatization reactions, which are related to functionalization, electron-donating groups on the naphthalene ring have been shown to increase reactivity compared to electron-withdrawing groups. rsc.org While borylation is not a dearomatization, the electronic influence of the ethoxy group can similarly impact the susceptibility of the C-H or C-X bond to catalytic activation. The presence of such functional groups is crucial as they can enable further transformations and are often well-tolerated in cross-coupling reactions. rsc.org The construction of highly functionalized naphthalene derivatives is a recognized challenge due to the influence of substituents. rsc.org

Boron Reagent Selection for Borylation Reactions

The choice of the boron-containing reagent is a critical parameter in the synthesis of arylboronic acids. Different reagents offer varying levels of reactivity, stability, and compatibility with different functional groups and reaction conditions.

Bis(pinacolato)diboron (B136004) (B2pin2) is the most widely used diboron reagent in organic synthesis due to its high stability in air and moisture. sigmaaldrich.com It is a versatile reagent for the palladium-catalyzed Miyaura borylation reaction, which converts aryl halides and triflates into their corresponding boronate esters. wikipedia.orgorgsyn.org These boronate esters can then be hydrolyzed to the desired boronic acids.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. B2pin2 has the advantages of high reaction selectivity, mild reaction conditions, and often leads to high yields. chemicalbook.comchemicalbook.com For substrates that may be unstable under harsher conditions, the use of B2pin2 is a preferred method. chemicalbook.com The resulting pinacolyl boronate ester of this compound is a stable intermediate that can be isolated and purified before being converted to the final boronic acid.

Table 1: Properties of Bis(pinacolato)diboron (B2pin2)

| Property | Value | Reference |

| Formula | C12H24B2O4 | sigmaaldrich.com |

| Molar Mass | 253.94 g/mol | |

| Appearance | White to off-white crystalline solid | sigmaaldrich.com |

| Melting Point | 137-140 °C | sigmaaldrich.com |

| Solubility | Soluble in many organic solvents |

This table is interactive. Click on the headers to sort.

While B2pin2 is the most common, other diboron esters can also be employed in the synthesis of arylboronic acids. These include bis(neopentyl glycolato)diboron and bis(catecholato)diboron. organic-chemistry.org The choice of the diol used to form the diboron ester can affect the reactivity and stability of the reagent and the resulting boronate ester.

Another important boron source is tetrahydroxydiboron (B82485) (B2(OH)4). nih.govnih.govresearchgate.net This reagent can be used for the direct synthesis of arylboronic acids from aryl chlorides in a palladium-catalyzed reaction, which can simplify the synthetic route by avoiding the intermediate boronate ester hydrolysis step. nih.govnih.govresearchgate.net This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

Table 2: Comparison of Common Boron Reagents

| Reagent | Formula | Key Features | Reference |

| Bis(pinacolato)diboron | B2pin2 | High stability, widely used for boronate ester synthesis. | sigmaaldrich.com |

| Tetrahydroxydiboron | B2(OH)4 | Allows for direct synthesis of boronic acids. | nih.govnih.govresearchgate.net |

| Bis(neopentyl glycolato)diboron | Alternative to B2pin2. | organic-chemistry.org | |

| Bis(catecholato)diboron | Another alternative diboron ester. | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Catalytic Systems for the Synthesis of this compound

The success of the borylation reaction heavily relies on the selection of an appropriate catalytic system. For the conversion of halogenated naphthalenes, palladium-based catalysts are most commonly employed.

A typical catalytic system for the Miyaura borylation consists of a palladium precursor, such as Pd(OAc)2 or PdCl2(dppf), and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of ligand can significantly impact the efficiency and selectivity of the reaction.

In some cases, transition-metal-free borylation methods have been developed, for instance, using radical initiators, but these are generally more substrate-specific. orgsyn.org For a general and reliable synthesis of this compound from its corresponding halide, a palladium-catalyzed approach remains the standard.

Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic compounds. nih.govnih.gov While this method typically favors ortho-borylation directed by a functional group, the development of new ligands and catalytic systems could potentially enable the direct C-H borylation of 6-ethoxynaphthalene at the 2-position, offering a more atom-economical route.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that synthesizes arylboronate esters from aryl halides or triflates and a diboron reagent. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, the typical starting material would be an appropriate aryl halide, such as 6-ethoxy-2-bromonaphthalene.

The general reaction involves the coupling of the aryl halide with a diboron compound, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org The resulting boronate ester can then be hydrolyzed to the desired boronic acid. The mild conditions of the Miyaura borylation tolerate a wide variety of functional groups, making it a highly compatible method for complex molecule synthesis. organic-chemistry.orgresearchgate.net

A key feature of the Miyaura borylation is the choice of a weak base, such as potassium acetate (B1210297) (KOAc), which is crucial for the reaction's success. organic-chemistry.orgnih.gov This prevents the competing Suzuki-Miyaura coupling of the newly formed boronate ester with the remaining aryl halide starting material. organic-chemistry.org

Table 1: Typical Components in Miyaura Borylation

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 6-Ethoxy-2-bromonaphthalene | Electrophilic partner |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | PdCl₂(dppf), (t-Bu₃P)₂Pd | Catalyzes the cross-coupling |

| Ligand | dppf, PCy₃, SPhos | Stabilizes and activates the catalyst |

| Base | Potassium Acetate (KOAc) | Promotes transmetalation |

| Solvent | Dioxane, Toluene, DMSO | Reaction medium |

Ligand Effects in Boron Installation

The choice of ligand coordinated to the palladium center is critical and can dramatically influence the efficiency, substrate scope, and reaction conditions of the borylation. researchgate.net Ligands stabilize the palladium catalyst and modulate its reactivity. For the borylation of aryl chlorides, which are often less reactive than bromides or iodides, the development of highly active catalyst systems based on specific ligands has been essential. nih.govrsc.org

Buchwald and others have developed a range of bulky, electron-rich phosphine ligands that are highly effective for Miyaura borylations. nih.govresearchgate.netresearchgate.net Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated high activity, enabling reactions at lower temperatures and with lower catalyst loadings. researchgate.netrsc.orgresearchgate.net For instance, the use of SPhos with a palladium acetate precatalyst allows for the borylation of even sterically hindered and deactivated aryl chlorides at room temperature. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-couplings, including borylation. researchgate.netacs.org

The specific design of a ligand, considering both steric bulk and electronic properties, is key to overcoming challenges like the coupling of ortho-substituted aryl halides. researchgate.net A specially designed indolylphosphine ligand, for example, has been shown to be effective for the borylation of extremely sterically hindered aryl chlorides. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters such as solvent, base, and temperature is crucial for maximizing the yield and purity of the desired boronic acid product while minimizing side reactions and catalyst deactivation. acs.orgorganic-chemistry.org

Solvent Effects in Borylation Processes

The solvent plays a multifaceted role in palladium-catalyzed borylation reactions, influencing catalyst stability, solubility of reagents, and reaction kinetics. whiterose.ac.ukresearchgate.net The choice of solvent is often linked to the polarity of the catalyst system being used. whiterose.ac.uk

Less polar solvents like 1,4-dioxane, toluene, and tetrahydrofuran (B95107) (THF) are commonly employed and are particularly suitable for catalysts like Pd(PPh₃)₄. nih.govwhiterose.ac.uk In contrast, more polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often used with ionic catalyst precursors like PdCl₂(dppf). nih.govwhiterose.ac.uk Polar solvents can stabilize charged intermediates that may form during the catalytic cycle. researchgate.net However, the solvent can also interact directly with the catalyst or reagents, sometimes in a detrimental way. whiterose.ac.uk For instance, some solvents can oxidize the active Pd(0) catalyst, leading to deactivation. whiterose.ac.uk Recent trends also advocate for replacing hazardous solvents like benzene (B151609) and n-hexane with greener alternatives such as 2-Methyl-THF. acsgcipr.org

Table 2: Solvent Selection in Palladium-Catalyzed Borylation

| Solvent Class | Examples | Properties and Use Cases |

|---|---|---|

| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Good for general-purpose borylations; 2-MeTHF is a greener alternative to THF. whiterose.ac.ukacsgcipr.org |

| Aromatic Hydrocarbons | Toluene, Xylene | Less polar solvents, suitable for many Pd(0) catalysts. whiterose.ac.uk |

| Polar Aprotic | DMSO, DMF | Used for more ionic catalyst systems; can increase reaction rates. nih.govwhiterose.ac.uk |

Temperature and Base Optimization

The base is not merely an additive but a key component of the catalytic system. acs.orgorganic-chemistry.org While potassium acetate (KOAc) is the conventional choice, research has shown that optimizing the base can lead to significant improvements. acs.orgorganic-chemistry.orgfigshare.com A study by de Vries, Tran, and coworkers demonstrated that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can dramatically accelerate the reaction. acs.orgorganic-chemistry.org This optimization allowed for borylations to be conducted at a mild 35 °C in under two hours with very low palladium loading (0.5 mol %). acs.orgfigshare.com Mechanistic studies suggest that the carboxylate anion can have an inhibitory effect on the catalytic cycle, and using a bulkier, more soluble base minimizes this inhibition. organic-chemistry.org

Alternative Synthetic Routes to Naphthaleneboronic Acids

While Miyaura borylation is the dominant method, several alternative strategies exist for the synthesis of naphthaleneboronic acids.

One of the classic methods involves the formation of a Grignard reagent from an aryl halide (e.g., 2-bromonaphthalene), which is then reacted with a trialkyl borate (B1201080) ester, such as trimethylborate, at low temperatures. google.com Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the boronic acid. google.com This method is effective but can be limited by the functional group compatibility of the highly reactive Grignard reagent. nih.gov

Another powerful modern alternative is the iridium-catalyzed direct C-H borylation. nih.govnih.gov This method allows for the conversion of a C-H bond on the naphthalene ring directly to a C-B bond, bypassing the need for a pre-functionalized halide or triflate starting material. nih.govrsc.org This approach is highly attractive due to its atom economy. The regioselectivity of the borylation is often directed by steric factors or by directing groups present on the substrate. nih.govnih.govacs.org For example, silyl (B83357) groups can direct the iridium catalyst to borylate the C-H bond at the adjacent peri-position. nih.govnih.gov

Furthermore, methods have been developed to synthesize naphthaleneboronic acids from other precursors. Naphthalenesulfonic acids can be converted into their corresponding boronic acids, providing another synthetic pathway. chemicalbook.comprepchem.com Additionally, research into using more earth-abundant and less expensive metals has led to the development of iron-catalyzed Miyaura-type borylation reactions of aryl chlorides and triflates. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| 6-Ethoxy-2-bromonaphthalene | Starting Material |

| 2-bromonaphthalene | Starting Material |

| Naphthalene | Precursor |

| Bis(pinacolato)diboron (B₂pin₂) | Boron Reagent |

| Tetrahydroxydiboron (B₂(OH)₄) | Boron Reagent |

| Tetrakis(dimethylamino)diboron | Boron Reagent |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst |

| Bis(tri-tert-butylphosphine)palladium(0) ((t-Bu₃P)₂Pd) | Catalyst |

| Tricyclohexylphosphine (PCy₃) | Ligand |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) | Ligand |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand |

| Potassium acetate (KOAc) | Base |

| Potassium 2-ethylhexanoate | Base |

| 1,4-Dioxane | Solvent |

| Toluene | Solvent |

| Dimethyl sulfoxide (DMSO) | Solvent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Solvent |

| Trimethylborate | Reagent |

Advanced Applications in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling with 6-Ethoxy-2-naphthaleneboronic Acid

The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling organoboron compounds with organic halides or triflates. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of this compound in these reactions allows for the introduction of the 6-ethoxynaphthyl moiety, a key structural element in various biologically active molecules and functional materials. The ethoxy group can enhance solubility and modulate the electronic properties of the resulting biaryl product.

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Monocoordinated palladium species, often stabilized by bulky, electron-rich ligands, are generally more active in this step than their bidentate counterparts, especially with less reactive aryl chlorides. nih.gov

The subsequent step is transmetalation , where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is often the rate-determining step and is facilitated by the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium(II) intermediate.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

A general representation of the catalytic cycle is shown below:

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors of the substrates, ligands, and catalyst.

Electronic Effects: The electronic properties of the substituents on both coupling partners play a critical role. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, while electron-donating groups on the organoboron reagent can enhance transmetalation. The ethoxy group in this compound is an electron-donating group, which can influence the transmetalation rate. The balance of these electronic effects is crucial for achieving high reaction efficiency. nih.gov

A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and high tolerance for various functional groups. This allows for the coupling of a wide range of aryl and heteroaryl halides with this compound. The reaction is compatible with functional groups such as esters, ketones, amides, and nitriles, making it a powerful tool in the synthesis of complex molecules.

The following table illustrates the substrate scope for the Suzuki-Miyaura coupling of various aryl halides with an organoboron reagent, showcasing the versatility of this reaction.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | 95 |

| 2 | 1-Iodonaphthalene (B165133) | 1-(4-Methylphenyl)naphthalene | 92 |

| 3 | 2-Bromopyridine | 2-(4-Methylphenyl)pyridine | 85 |

| 4 | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | 90 |

| 5 | Methyl 4-bromobenzoate | Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate | 88 |

This table is a representative example of the substrate scope in Suzuki-Miyaura reactions and does not specifically use this compound.

The synthesis of chiral biaryls, which are important scaffolds in many chiral ligands and pharmaceuticals, can be achieved through asymmetric Suzuki-Miyaura coupling. This is typically accomplished by employing a chiral palladium catalyst, where the chirality is introduced through chiral ligands.

The design of chiral ligands is paramount for achieving high enantioselectivity in asymmetric Suzuki-Miyaura reactions. Chiral phosphine (B1218219) ligands, particularly those with biaryl backbones, have been extensively studied and have shown great success. These ligands create a chiral environment around the palladium center, which allows for the differentiation between the two enantiotopic faces of the prochiral substrate during the key bond-forming step.

For the synthesis of axially chiral biaryls, ligands that can effectively control the orientation of the two aryl groups during the reductive elimination step are crucial. The interplay of steric and electronic interactions between the ligand and the substrates dictates the enantioselectivity of the reaction.

The following table presents data on the asymmetric Suzuki-Miyaura coupling of 2-ethoxynaphthaleneboronic acid with 1-iodonaphthalene using a chiral phosphoramidite-stabilized palladium nanoparticle catalyst, demonstrating the high enantioselectivity achievable with appropriate ligand design. nih.gov

| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | L1 | Toluene | 60 | 24 | 85 | >99 |

| 2 | L1 | THF | 60 | 24 | 82 | >99 |

| 3 | L1 | Dioxane | 60 | 24 | 78 | >99 |

L1 represents a specific chiral phosphoramidite (B1245037) ligand used in the study. nih.gov

This example highlights the successful application of a well-designed chiral ligand in achieving excellent yield and outstanding enantioselectivity in the synthesis of a chiral binaphthyl derivative using a naphthaleneboronic acid closely related to the subject compound.

Asymmetric Suzuki-Miyaura Coupling for Chiral Biaryl Synthesis

Stereochemical Outcomes and Control

In the context of palladium-catalyzed cross-coupling reactions, the stereochemical outcome is of paramount importance, particularly when synthesizing complex, three-dimensional molecules. For reactions involving this compound, the stereochemical integrity of the coupling partners is generally maintained. In reactions like the Sonogashira coupling, the formation of the new carbon-carbon bond between the sp²-hybridized carbon of the naphthalene (B1677914) ring and an sp-hybridized carbon of an alkyne does not create a new stereocenter. libretexts.org Consequently, the existing stereochemistry in the starting materials is typically retained in the final product. libretexts.org This retention of stereochemical information is a significant advantage, as it provides a straightforward and predictable synthetic route for creating complex structures without generating unwanted isomers. libretexts.org

Application in Complex Molecule Synthesis

This compound serves as a versatile and valuable building block in the synthesis of intricate organic molecules. chemimpex.com Its unique structure, featuring a reactive boronic acid group on a functionalized naphthalene scaffold, makes it highly suitable for incorporation into larger molecular frameworks through cross-coupling reactions. chemimpex.com

The compound is widely utilized in the pharmaceutical sector for the development of new drugs and the exploration of novel pathways in drug discovery. chemimpex.com The ethoxy-naphthalene moiety is a key structural unit in various biologically active molecules. This compound's compatibility with a range of reaction conditions allows for its efficient use in Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. chemimpex.com This enables chemists to synthesize complex pharmaceutical intermediates and libraries of compounds for screening potential therapeutic activity. chemimpex.com

In addition to its pharmaceutical applications, this compound is a key reagent in the development of advanced agrochemicals. chemimpex.com The naphthalene core is present in various fungicides, herbicides, and insecticides. The ability to easily introduce the 6-ethoxynaphthyl group into different molecular backbones via cross-coupling reactions facilitates the creation of new and more effective crop protection agents. chemimpex.com

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the widely used Suzuki reaction, this compound is a relevant component for other palladium-catalyzed transformations that are essential for modern organic synthesis.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org This reaction is conducted under gentle conditions, often at room temperature, making it suitable for the synthesis of complex molecules and natural products. wikipedia.org While the classic reaction involves an aryl halide, the ethoxy-naphthalene scaffold, which can be derived from or lead to precursors for this reaction, is frequently used in molecules synthesized via this method. The reaction's utility in creating conjugated enynes and arylalkynes makes it invaluable in the fields of materials science and pharmaceuticals. wikipedia.org

Key Features of the Sonogashira Coupling Reaction

| Component | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | A palladium(0) complex is the primary catalyst that facilitates the reaction cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.org |

| Co-catalyst | A copper(I) salt is typically used to facilitate the reaction with the alkyne. | CuI | wikipedia.org |

| Coupling Partners | A terminal alkyne and an aryl or vinyl halide/triflate. | Phenylacetylene, Trimethylsilylacetylene, Iodobenzene | wikipedia.org |

| Base/Solvent | An amine base is used to neutralize the hydrogen halide byproduct and can also serve as the solvent. | Triethylamine (B128534), Diethylamine | wikipedia.org |

| Conditions | The reaction is known for proceeding under mild conditions, often at room temperature. | Room Temperature, Aqueous Media | wikipedia.org |

C-N Bond Formation

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for forming carbon-nitrogen bonds. These reactions typically couple an aryl halide or triflate with an amine. Boronic acids and their derivatives have also emerged as viable coupling partners in related C-N bond-forming reactions. rsc.org As an arylboronic acid, this compound is a potential substrate for such transformations, enabling the synthesis of N-arylated compounds. The resulting arylamine structures are prevalent in a vast array of pharmaceuticals, organic electronic materials, and dyes.

C-O Bond Formation

The formation of carbon-oxygen (C-O) bonds via cross-coupling reactions is a cornerstone of modern organic synthesis, particularly for the construction of diaryl ethers, which are prevalent in natural products and pharmaceuticals. The Chan-Lam coupling, a copper-promoted or catalyzed reaction, stands out as a powerful method for this transformation, offering mild reaction conditions and a broad substrate scope. organic-chemistry.org

The Chan-Lam coupling facilitates the formation of an aryl-heteroatom bond through the oxidative coupling of an arylboronic acid with an O-H containing compound, such as a phenol (B47542). organic-chemistry.org This reaction can be performed at room temperature and is often open to the air, making it a more practical alternative to other methods like the Buchwald-Hartwig amination. organic-chemistry.org A key feature of the Chan-Lam coupling is its tolerance to a wide array of functional groups on both the arylboronic acid and the phenol. organic-chemistry.org

In a typical Chan-Lam C-O coupling reaction, a copper(II) salt, such as copper(II) acetate (B1210297), is used as the promoter or catalyst. organic-chemistry.org The mechanism is thought to involve the formation of a copper-aryl intermediate, followed by coordination of the phenol and subsequent reductive elimination to furnish the diaryl ether product. The presence of oxygen can be beneficial, as it is believed to facilitate the reoxidation of the copper catalyst, thus enabling a catalytic cycle. organic-chemistry.org

While specific research detailing the use of this compound in Chan-Lam C-O bond formation is not extensively documented in the reviewed literature, the general applicability of this reaction to a wide range of arylboronic acids suggests its potential as a suitable coupling partner. The electronic properties of the ethoxy group on the naphthalene scaffold could influence the reaction kinetics and yield, a subject that warrants further investigation.

Table 1: Representative Conditions for Chan-Lam C-O Coupling of Arylboronic Acids with Phenols

| Entry | Arylboronic Acid | Phenol | Copper Source | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 95 |

| 2 | 4-Tolylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 88 |

| 3 | 3-Chlorophenylboronic acid | 3,5-Dimethylphenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 92 |

This table presents generalized conditions and yields for the Chan-Lam coupling based on literature precedents for various arylboronic acids. organic-chemistry.org Specific results for this compound would require experimental verification.

Copper-Catalyzed Coupling Reactions Involving Naphthaleneboronic Acids

Copper catalysis plays a pivotal role in a variety of cross-coupling reactions beyond the Chan-Lam protocol. These reactions are valued for the low cost and low toxicity of copper compared to other transition metals. nih.gov While traditional Ullmann-type couplings often required harsh conditions, the development of various ligands has enabled copper-catalyzed reactions to proceed at lower temperatures and with lower catalyst loadings. nih.gov

Copper-catalyzed cross-coupling reactions are not limited to C-O bond formation but also encompass the formation of C-N, C-S, and C-C bonds. nih.gov In the context of naphthaleneboronic acids, these reactions open avenues for the synthesis of a wide range of substituted naphthalene derivatives. For instance, the copper-catalyzed coupling of arylboronic acids with amines or amides provides access to N-arylated naphthalenes. acs.orgresearchgate.net

The synthesis of diaryl ethers from phenols and arylboronic acids is a prominent application of copper catalysis. organic-chemistry.org Research has shown that copper(II) acetate is an effective catalyst for this transformation, often in the presence of a base like triethylamine or pyridine. organic-chemistry.org The use of molecular sieves can also be beneficial in improving yields by removing water from the reaction mixture. organic-chemistry.org

While the direct application of this compound in many of these copper-catalyzed reactions is not explicitly detailed in the available literature, the broad substrate scope of these methods suggests its potential as a viable coupling partner. The electron-donating nature of the ethoxy group may influence the reactivity of the boronic acid in these transformations.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions with Arylboronic Acids

| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| 1 | Arylboronic acid | Amine | Cu(OAc)₂ / Myristic acid | N-Aryl amine |

| 2 | Arylboronic acid | Phenol | Cu(OAc)₂ / Pyridine | Diaryl ether |

| 3 | Arylboronic acid | Thiol | CuI / Ligand | Aryl sulfide |

This table provides a general overview of the types of products that can be synthesized via copper-catalyzed cross-coupling reactions of arylboronic acids. organic-chemistry.orgresearchgate.net

Rhodium-Catalyzed Additions

Rhodium-catalyzed reactions represent another important class of transformations where naphthaleneboronic acids can be employed. A key application is the rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of β-arylated ketones, esters, and amides. nih.gov

The catalytic cycle of the rhodium-catalyzed 1,4-addition is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the α,β-unsaturated substrate into the aryl-rhodium bond. nih.gov Subsequent protonolysis or hydrolysis then releases the product and regenerates the active rhodium catalyst. The choice of chiral ligands can render these additions enantioselective, providing access to valuable chiral building blocks. nih.gov

Rhodium catalysts are also effective in mediating the 1,2-addition of arylboronic acids to aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. nih.govnih.gov These reactions often require a diphosphine ligand and are typically carried out in an aqueous phase at elevated temperatures. nih.gov The development of enantioselective variants of these additions has been a significant area of research, with various chiral ligands being designed to control the stereochemical outcome. nih.gov

Although specific examples detailing the use of this compound in rhodium-catalyzed additions are scarce in the reviewed literature, the general success of these methods with a variety of arylboronic acids suggests that it would be a competent substrate. The steric and electronic properties of the 6-ethoxy-2-naphthyl group would likely play a role in the efficiency and selectivity of these reactions.

Table 3: Overview of Rhodium-Catalyzed Addition Reactions of Arylboronic Acids

| Reaction Type | Electrophile | Catalyst System | Product |

| 1,4-Addition | α,β-Unsaturated Ketone | [Rh(acac)(CO)₂] / BINAP | β-Aryl Ketone |

| 1,2-Addition | Aldehyde | [Rh(acac)(CO)₂] / Diphosphane | Secondary Alcohol |

| Asymmetric Addition | N-Heteroaryl Ketone | [Rh(C₂H₄)₂Cl]₂ / WingPhos | Chiral Tertiary Alcohol |

This table summarizes the types of products accessible through rhodium-catalyzed additions of arylboronic acids to different electrophiles. nih.govnih.govnih.gov

Investigations into Material Science Applications

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The naphthalene (B1677914) moiety is a well-established component in the design of materials for organic electronics due to its inherent aromaticity and rigid structure, which can contribute to good thermal stability and charge transport properties. The incorporation of naphthalene derivatives into organic materials can lead to smaller energy gaps and enhanced stability.

While specific research detailing the direct integration of 6-Ethoxy-2-naphthaleneboronic acid into OLEDs is not extensively documented in publicly available literature, the fundamental properties of naphthalene-based materials suggest its potential as a valuable building block. The general strategy involves using such boronic acids to synthesize larger conjugated molecules that can function as emitters, hosts, or charge-transporting materials in an OLED device.

The efficiency and stability of OLEDs are critically dependent on the molecular structure of the organic materials used. The introduction of naphthalene units into the molecular architecture of OLED materials can be a strategic approach to enhance device performance. While direct data for this compound is scarce, studies on related naphthalene derivatives provide insights into the potential benefits. For instance, the modification of molecules with naphthalene can improve the charge carrier mobility and influence the emission color.

The electronic properties of naphthalene derivatives are sensitive to the position and nature of substituents. tandfonline.com The ethoxy group in this compound is an electron-donating group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from it. This tuning of frontier molecular orbitals is a key strategy in designing efficient OLED materials.

| Compound/System | Key Finding | Potential Implication for this compound Derived Materials |

| Dihydroxyl naphthalene derivatives | The position of hydroxyl groups significantly impacts electronic properties and molecular packing. tandfonline.com | The specific placement of the ethoxy and boronic acid groups on the naphthalene core will likely dictate the electronic behavior and solid-state morphology of resulting materials. |

| General Aromatic Compounds | Substituents like ethoxy groups can have opposing inductive and mesomeric effects, influencing reaction rates and electronic properties. wikipedia.org | The electron-donating nature of the ethoxy group could enhance the performance of derived materials in certain OLED architectures by modifying their electronic characteristics. |

Development of Advanced Polymer Architectures

The synthesis of advanced polymers with tailored properties is a cornerstone of modern material science. This compound can serve as a monomer in the synthesis of conjugated polymers via Suzuki polycondensation. These polymers, featuring a naphthalene-containing backbone, are of interest for their potential in a variety of electronic applications.

The inclusion of the 6-ethoxynaphthalene unit into a polymer chain can impart specific properties. The rigid naphthalene core can enhance the thermal stability and mechanical robustness of the polymer, while the flexible ethoxy side chains can improve solubility, facilitating processing from solution. However, specific examples of polymers synthesized directly from this compound and their detailed properties are not widely reported.

Photoconductive and Optoelectronic Materials

Photoconductive materials, which exhibit an increase in electrical conductivity upon exposure to light, are essential components in various optoelectronic devices such as photodetectors and solar cells. The development of organic photoconductive materials is an active area of research, with a focus on creating materials that are lightweight, flexible, and have tunable properties.

Naphthalene-based compounds are promising candidates for these applications due to their inherent photophysical properties. The extended π-conjugated system of the naphthalene ring allows for efficient absorption of light and subsequent generation of charge carriers. While there is a lack of specific studies on photoconductive materials derived directly from this compound, the electronic properties of naphthalene derivatives suggest their potential in this area. tandfonline.com The ability to modify the naphthalene core with substituents like the ethoxy group allows for the fine-tuning of the material's absorption spectrum and energy levels to better match the solar spectrum or specific light sources.

Research in Biological and Biomedical Contexts

Fluorescent Probes and Sensors for Biological Imaging

The inherent fluorescence of the naphthalene (B1677914) moiety in 6-Ethoxy-2-naphthaleneboronic acid makes it a suitable scaffold for the design of fluorescent probes and sensors. These tools are instrumental in biological imaging, enabling the visualization and study of complex cellular environments.

While specific studies detailing the use of this compound for the visualization of cellular processes are not extensively documented in publicly available research, the general class of naphthalene-based fluorescent probes is widely employed for such purposes. These probes can be designed to respond to specific intracellular analytes or changes in the cellular microenvironment, such as pH, ion concentration, or the presence of reactive oxygen species. The ethoxy group on the naphthalene ring can enhance the compound's solubility and cellular uptake, potentially allowing for the monitoring of dynamic processes within living cells in real-time. The boronic acid functional group can act as a recognition site, enabling the probe to bind to specific biological molecules, leading to a change in its fluorescent properties and signaling the presence or activity of the target.

The specificity of fluorescent probes derived from this compound in biological studies is largely attributed to the versatility of the boronic acid group. acs.org Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules, including carbohydrates, glycoproteins, and certain nucleotides. This interaction can be tailored to be highly specific for particular targets. For instance, a probe could be designed to selectively bind to cell surface glycans, which are involved in various cellular recognition and signaling pathways. This specificity allows researchers to label and track specific cellular components or populations, providing valuable insights into their biological functions and roles in disease. acs.org

Bioconjugation Chemistry and Targeted Drug Delivery Systems

The field of bioconjugation chemistry involves the linking of different molecules to create novel constructs with combined functionalities. This compound is a valuable building block in this field, particularly for the development of targeted drug delivery systems. acs.org The boronic acid moiety can be used to attach the naphthalene core to biomolecules such as antibodies, peptides, or aptamers that can specifically recognize and bind to receptors overexpressed on the surface of cancer cells or other diseased tissues.

Once conjugated to a targeting ligand, the resulting system can, in principle, deliver a therapeutic payload—which could be a cytotoxic drug or a diagnostic agent—directly to the site of action. This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing off-target side effects. The fluorescent nature of the naphthalene group can also be exploited for simultaneous imaging and tracking of the drug delivery vehicle, a concept known as theranostics.

Potential in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. Its naphthalene core is present in several approved drugs, and the boronic acid group is a key component in a number of modern pharmaceuticals.

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that possesses a 6-methoxy-naphthalene core. Research has explored the synthesis of various Naproxen derivatives to enhance its therapeutic properties or to explore new applications, including antiviral agents. While direct synthesis of Naproxen from this compound is not the conventional route, the structural similarity suggests its potential as a precursor for novel derivatives. The ethoxy group could be modified or retained to modulate the compound's pharmacokinetic and pharmacodynamic properties. The development of Naproxen derivatives with antiviral activity is an active area of research, with studies showing that modifications to the core structure can lead to compounds with inhibitory effects against various viruses.

| Naproxen Derivative | Reported Antiviral Activity | Potential Synthetic Connection to this compound |

| Amide and Ester Derivatives | Inhibition of viral replication | The naphthalene core could potentially be derived from this compound through a series of synthetic steps. |

| Heterocyclic Derivatives | Broad-spectrum antiviral effects | The boronic acid group could serve as a handle for coupling with various heterocyclic moieties to create novel derivatives. |

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of substances. In Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, the enzyme CYP121 is essential for its survival, making it an attractive target for the development of new anti-tuberculosis drugs. Research into CYP121 inhibitors has identified that compounds capable of binding to the enzyme's active site can effectively block its function. While there is no direct evidence in the reviewed literature of this compound being used as a CYP121 inhibitor, the general class of boronic acid-containing compounds has been explored for the inhibition of various enzymes. The naphthalene structure could potentially fit into the active site of CYP121, and the boronic acid group could interact with key residues, leading to inhibition. The development of novel CYP121 inhibitors is a critical area of research in the fight against drug-resistant tuberculosis. nih.gov

| Compound Class | Mechanism of Action | Relevance to this compound |

| Azole-based inhibitors | Coordination to the heme iron in the active site | The naphthalene scaffold of this compound could be functionalized with azole groups. |

| Fragment-based inhibitors | Binding to specific pockets within the enzyme | The naphthalene and ethoxy groups could serve as fragments for designing more potent inhibitors. |

| Boronic acid-containing inhibitors | Covalent interaction with active site residues | The boronic acid moiety of the compound could directly participate in enzyme inhibition. |

Anticancer and Antimicrobial Activities of Boronic Acid Derivatives

There is no specific information available in the searched scientific literature regarding the anticancer or antimicrobial activities of this compound.

Applications in Phototherapy and Controlled Drug Release

There is no specific information available in the searched scientific literature regarding the application of this compound in phototherapy or controlled drug release systems.

Mechanistic and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry provides profound insights into molecular structure, reactivity, and reaction mechanisms. However, specific computational studies centered on 6-ethoxy-2-naphthaleneboronic acid are not found in the searched literature.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been identified in the public domain. Such studies would typically provide information on the molecule's electronic structure, optimized geometry, and vibrational frequencies, which are fundamental to understanding its reactivity.

Elucidation of Reaction Mechanisms and Transition States

While this compound is used in reactions like the Suzuki-Miyaura coupling, specific studies elucidating its reaction mechanisms or characterizing its transition states are not available. googleapis.com Research in this area would involve mapping the energy landscape of its reactions to identify the lowest energy pathways and the structures of transient species.

Spectroscopic Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for understanding a reaction mechanism. For this compound, there is no available literature detailing the spectroscopic analysis of its reaction intermediates.

NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

No published studies were found that utilize NMR spectroscopy to identify and characterize reaction intermediates involving this compound. While NMR data for the final products synthesized using this boronic acid are available, the analysis of transient species during the reaction is not documented. escholarship.org

Mass Spectrometry (MALDI-TOF, LC-MS)

There is no specific literature available on the use of MALDI-TOF or LC-MS to study the reaction intermediates of this compound. These techniques are often employed to detect and identify transient species in a reaction mixture, but such an analysis for this compound has not been reported. A patent document mentions the use of LC/MS to confirm the final product of a reaction involving this boronic acid, but does not discuss intermediates. i.moscow

UV-Vis Spectroscopy

No studies have been found that employ UV-Vis spectroscopy for the characterization of reaction intermediates of this compound. This technique could potentially be used to monitor the formation and decay of colored intermediates or to study the kinetics of the reaction.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available, and fully assigned IR spectrum for this compound is not readily found in the literature, the expected characteristic absorption bands can be predicted based on its structural components.

The key functional groups in this compound are the naphthalene (B1677914) core, the ethoxy group, and the boronic acid moiety. The expected IR absorption bands would include:

O-H Stretching: The boronic acid group's hydroxyl (-OH) groups would exhibit a broad absorption band in the region of 3500-3200 cm⁻¹. This broadness is due to hydrogen bonding, often observed in the solid state as intermolecular dimers or trimers.

C-H Stretching (Aromatic): The C-H bonds of the naphthalene ring would show sharp absorption peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

C-H Stretching (Aliphatic): The C-H bonds of the ethoxy group (-OCH₂CH₃) would display absorptions below 3000 cm⁻¹, usually in the 2980-2850 cm⁻¹ region.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the naphthalene ring would give rise to several sharp bands in the 1620-1450 cm⁻¹ region.

B-O Stretching: The boron-oxygen single bond of the boronic acid is expected to produce a strong absorption band in the 1380-1310 cm⁻¹ range.

C-O Stretching: The C-O bond of the ethoxy group would result in a strong absorption band in the 1260-1000 cm⁻¹ region.

O-H Bending: The in-plane and out-of-plane bending vibrations of the B-OH group would appear in the fingerprint region, typically below 1200 cm⁻¹.

A representative table of expected IR peaks is provided below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Boronic Acid | O-H Stretch | 3500-3200 | Broad, Strong |

| Naphthalene | Aromatic C-H Stretch | 3100-3000 | Sharp, Medium |

| Ethoxy Group | Aliphatic C-H Stretch | 2980-2850 | Medium to Strong |

| Naphthalene | Aromatic C=C Stretch | 1620-1450 | Medium to Sharp |

| Boronic Acid | B-O Stretch | 1380-1310 | Strong |

| Ethoxy Group | C-O Stretch | 1260-1000 | Strong |

| Boronic Acid | O-H Bend | < 1200 | Medium |

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and crystal packing. As of the latest available data, a complete single-crystal XRD structure for this compound has not been published in open literature.

Such a study would be invaluable for several reasons. It would confirm the planar nature of the naphthalene ring system and reveal the orientation of the ethoxy and boronic acid substituents relative to the ring. Of particular interest would be the intermolecular interactions in the solid state. Boronic acids are well-known to form dimeric or trimeric structures through hydrogen bonding between the -B(OH)₂ groups. An XRD study would elucidate this hydrogen-bonding network and provide precise measurements of the O-H···O bond distances and angles. This information is critical for understanding the compound's physical properties, such as its melting point and solubility.

Kinetic Studies of Reactions Involving this compound

This compound is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Kinetic studies of these reactions are essential for optimizing reaction conditions and understanding the reaction mechanism.

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. The rate of this step is dependent on the nature of the halide and the phosphine (B1218219) ligands on the palladium.

Transmetalation: The organoboronic acid (in this case, this compound) reacts with the palladium(II) intermediate. This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species. The rate of transmetalation is influenced by the base, the solvent, and the electronic properties of the boronic acid. The electron-donating nature of the ethoxy group in this compound would be expected to influence the electron density on the boronic acid and thus affect the rate of this step.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

A hypothetical kinetic study of a Suzuki-Miyaura reaction with this compound would involve systematically varying the concentrations of the reactants (organic halide, boronic acid, palladium catalyst, and base) and monitoring the reaction rate, typically by chromatography or spectroscopy. This would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant. Such data would provide quantitative insights into the reactivity of this compound and facilitate the rational design of synthetic protocols.

Environmental Chemistry and Sustainability Research

Detection and Removal of Pollutants

6-Ethoxy-2-naphthaleneboronic acid is recognized for its potential in the creation of fluorescent probes and sensors for environmental monitoring. chemimpex.com The naphthalene (B1677914) moiety of the molecule provides inherent fluorescence, which can be modulated upon interaction with specific analytes. The boronic acid group can act as a recognition site, binding to certain pollutants and triggering a change in the fluorescent signal. This mechanism allows for the development of sensitive and selective methods for detecting trace amounts of contaminants in various environmental matrices.

While specific research detailing the use of this compound for the detection of a wide range of pollutants is still emerging, the principle has been demonstrated with similar naphthalene-based boronic acid sensors for various ions. The potential applications extend to the detection of heavy metal ions and other environmental contaminants. The following table illustrates the potential of such a sensor, based on findings for analogous naphthalene-based fluorescent sensors.

Table 1: Potential Pollutant Detection Using Naphthalene-Based Boronic Acid Fluorescent Sensors This table is illustrative and based on the capabilities of similar compounds, as specific data for this compound is not yet widely available.

| Pollutant | Detection Method | Potential Limit of Detection (LOD) | Medium |

|---|---|---|---|

| Mercury (II) ions | Fluorescence quenching | Nanomolar (nM) range | Aqueous solutions |

| Copper (II) ions | Fluorescence enhancement | Micromolar (µM) range | Aqueous solutions |

Beyond detection, there is potential for these types of compounds to be incorporated into materials designed for the removal of pollutants, although specific studies on this compound for this purpose are limited.

Contributions to Greener Chemical Technologies

A significant contribution of this compound to greener chemical technologies lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions. chemimpex.com This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Traditionally, many chemical syntheses generate significant amounts of hazardous waste. The Suzuki-Miyaura reaction, however, is considered a greener alternative due to its high efficiency, mild reaction conditions, and the generation of non-toxic boron-containing byproducts. The use of this compound in these reactions allows for the synthesis of complex molecules in a more atom-economical and environmentally benign manner. The ethoxy group on the naphthalene scaffold can also enhance the solubility and reactivity of the compound, potentially leading to more efficient reactions. chemimpex.com

Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and the use of expensive and often toxic heavy metals like palladium, which is commonly used in cross-coupling reactions. While specific research on immobilizing catalysts using this compound as a ligand is not extensively documented, the general strategy involves anchoring a palladium catalyst to a solid support. This allows for the easy separation of the catalyst from the reaction mixture and its reuse in subsequent reaction cycles.

The naphthaleneboronic acid moiety could potentially be functionalized to attach to various supports, such as polymers or silica. The development of such recyclable systems would significantly enhance the sustainability of processes that utilize this compound.

Table 2: Hypothetical Recyclability of a Palladium Catalyst Supported by a Ligand Derived from this compound This table presents a hypothetical scenario to illustrate the concept, as specific experimental data for this system is not currently available.

| Cycle | Product Yield (%) | Palladium Leaching (ppm) |

|---|---|---|

| 1 | 95 | 5 |

| 2 | 93 | 7 |

| 3 | 92 | 8 |

| 4 | 90 | 10 |

Use of Eco-Friendly Solvents in Chemical Transformations

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research in green chemistry is actively exploring the use of eco-friendly alternatives such as water, supercritical fluids, and bio-derived solvents.

The Suzuki-Miyaura coupling reactions involving arylboronic acids like this compound are increasingly being adapted to be performed in greener solvents. For instance, the use of alcohol-based solvents, which are generally less harmful to the environment, has been explored for similar reactions. nih.gov Furthermore, the development of water-immiscible green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promise for easy product isolation in Suzuki-Miyaura reactions. rsc.org The solubility characteristics imparted by the ethoxy group of this compound could be advantageous in its application within these greener solvent systems, further contributing to the sustainability of the chemical transformations in which it is involved.

Q & A

Q. What are emerging applications of this compound in materials science or medicinal chemistry?

- Methodological Answer : Recent studies explore:

- OLEDs : As a precursor for electron-transport layers (ETLs) via Suzuki coupling with fluorene derivatives.

- PROTACs : Functionalizing naphthalene cores for targeted protein degradation.

- MOFs : Incorporating boronic acids into porous frameworks for gas storage.

Biological testing requires cytotoxicity assays (e.g., MTT on HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.